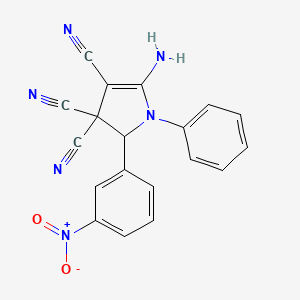
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile is a pyrroline.
Wissenschaftliche Forschungsanwendungen
Nitrophenyl Compounds in Biological Studies
Nitrophenyl derivatives have been explored for their roles in biological systems, such as in the formation of biogenic amines in fish, which are significant in determining fish safety and quality. These compounds have been studied for their involvement in intoxication, spoilage, and the formation of nitrosamines, potentially explaining mechanisms of food poisoning and ensuring the safety of fish products (Bulushi et al., 2009).
Amines in Pharmaceutical Development
Amines, including pyrrolidines and related structures, are pivotal in drug discovery due to their pharmacological properties. They are used to obtain compounds for treating human diseases, with the saturated pyrrolidine ring offering efficient exploration of pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage (Petri et al., 2021).
Pyrrole Derivatives in Chemical Synthesis
Pyrrole and its derivatives are integral in synthetic chemistry, offering promising applications due to their photosensitive protecting groups. These groups, including 3-nitrophenyl, have shown great promise in the future of synthetic chemistry, allowing for the development of new compounds and materials (Amit et al., 1974).
Applications in Corrosion Inhibition
Compounds containing pyrrole and nitrophenyl groups have been investigated for their use as corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion, attributed to their high electron density and the ability to form stable chelating complexes with metal surfaces. This property makes them valuable in protecting materials from corrosion (Verma et al., 2020).
Eigenschaften
Produktname |
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile |
|---|---|
Molekularformel |
C19H12N6O2 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C19H12N6O2/c20-10-16-18(23)24(14-6-2-1-3-7-14)17(19(16,11-21)12-22)13-5-4-8-15(9-13)25(26)27/h1-9,17H,23H2 |
InChI-Schlüssel |
RSKVNGROIVCQOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C(C(=C2N)C#N)(C#N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C(C(=C2N)C#N)(C#N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1226741.png)
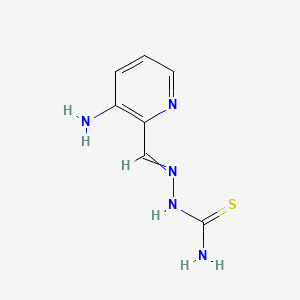

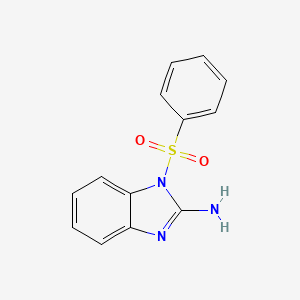

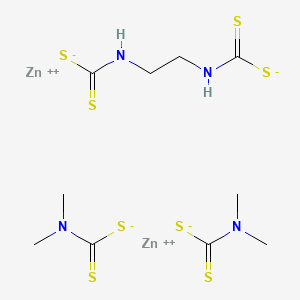
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1226751.png)
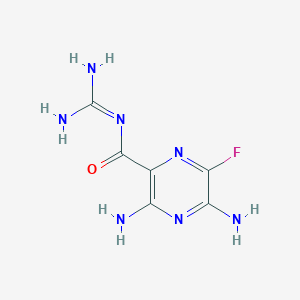
![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)

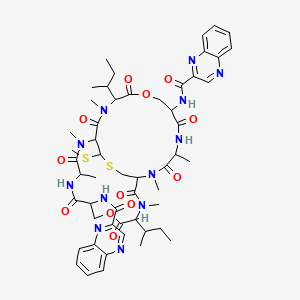
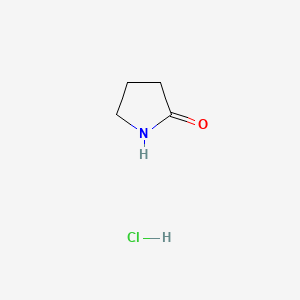

![2-[[(2S)-2-[[2-acetamido-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1226762.png)